molecular formula C20H14Cl2FN3O3 B2878548 N'-(2-chloro-6-fluorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1105213-53-3

N'-(2-chloro-6-fluorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No. B2878548
CAS RN: 1105213-53-3
M. Wt: 434.25
InChI Key: AOMCADLSXXCCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-chloro-6-fluorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C20H14Cl2FN3O3 and its molecular weight is 434.25. The purity is usually 95%.
BenchChem offers high-quality N'-(2-chloro-6-fluorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-chloro-6-fluorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for antiviral efficacy against a range of RNA and DNA viruses.

Anti-inflammatory and Analgesic Properties

Compounds structurally related to indoles have demonstrated anti-inflammatory and analgesic activities . This indicates that the compound could be explored for its potential to reduce inflammation and act as a pain reliever in various medical conditions.

Anti-HIV Potential

Indole derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains . This implies that the compound could be valuable in the search for new treatments for HIV, possibly acting to inhibit virus replication in infected cells.

Antitubercular Activity

The compound’s structural framework suggests it could be evaluated for antitubercular activity. Similar compounds have been synthesized and tested against Mycobacterium tuberculosis, indicating the potential for this compound to serve as a basis for new antitubercular drugs .

Anticancer Applications

Given the broad biological activities of indole derivatives, including anticancer properties , there is a possibility that the compound could be investigated for its efficacy in treating various forms of cancer.

Antimicrobial Effects

The structural analogy to indole suggests that the compound may possess antimicrobial properties. Indole derivatives have been found to have significant antimicrobial activities, which could make this compound a candidate for developing new antimicrobial agents .

Antidiabetic Uses

Indole derivatives have also been associated with antidiabetic effects . Therefore, the compound could be researched for its potential use in managing diabetes, possibly through the modulation of insulin release or glucose metabolism.

Antimalarial Activity

The compound’s similarity to bioactive indole derivatives, which have shown antimalarial activity, suggests it could be explored for use in treating malaria . This would involve testing its efficacy in inhibiting the growth of Plasmodium species responsible for the disease.

properties

IUPAC Name

N'-(2-chloro-6-fluorobenzoyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2FN3O3/c21-14-7-4-12(5-8-14)10-26-11-13(6-9-17(26)27)19(28)24-25-20(29)18-15(22)2-1-3-16(18)23/h1-9,11H,10H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMCADLSXXCCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-chloro-6-fluorobenzoyl)-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

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